2-(Allylthio)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Description
2-(Allylthio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused pyrido-triazinone core with an allylthio substituent at position 2 and a methyl group at position 6. The rigid planar structure of the pyrido[1,2-a][1,3,5]triazin-4-one scaffold prevents tautomerization, enhancing stability for pharmaceutical applications . Key spectral data (NMR, MS) for related compounds suggest characteristic signals for the allylthio group, such as distinct proton resonances for the allylic CH₂ and CH groups in the ¹H NMR spectrum.
Properties
IUPAC Name |
8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-3-6-16-10-12-9-7-8(2)4-5-14(9)11(15)13-10/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGZELVBOGYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321319 | |
| Record name | 8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306978-75-6 | |
| Record name | 8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one typically involves the cyclization of appropriate intermediates. One common method involves the reaction of pyrimidinylguanidines with corresponding aldehydes under reflux conditions . The reaction is usually carried out in ethanol with piperidine as a catalyst, and the mixture is heated under reflux for 12-18 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with amines can introduce amino groups at specific positions on the triazine ring .
Scientific Research Applications
2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Substituent Variations
The pyrido[1,2-a][1,3,5]triazin-4-one derivatives differ primarily in substituents at positions 2 and 7/8, which significantly influence their physicochemical and biological properties.
Table 1: Substituent Variations and Key Properties
Key Observations :
- Electron-Donating vs.
- Aromatic vs. Aliphatic Substituents : Thiophenyl or furanyl groups at position 7 improve π-π stacking interactions, critical for DNA intercalation (e.g., in C-deoxynucleoside analogues) .
Suzuki Cross-Coupling for Biaryl Analogues
Compounds like 8a–m are synthesized via palladium-catalyzed Suzuki-Miyaura coupling of 7-iodo intermediates (e.g., 6a) with arylboronic acids (52–65% yields) . This method contrasts with the alkylation route used for allylthio derivatives, highlighting the versatility of the scaffold.
Physicochemical Properties
- Melting Points: Amino-substituted derivatives (e.g., 4e1) exhibit higher melting points (>260°C) due to hydrogen bonding, whereas allylthio or thiophenyl derivatives have lower melting points (146–185°C) .
- Solubility: Diethylamino groups enhance solubility in polar solvents (e.g., DMSO, ethanol), while allylthio derivatives require non-polar solvents for recrystallization .
Biological Activity
2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound belonging to the triazine class. Its unique substitution pattern has drawn attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 233.29 g/mol
- IUPAC Name : 8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
The biological activity of 2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzyme activity or receptor function, leading to various biological effects such as:
- Anticancer Activity : Interfering with DNA synthesis and repair mechanisms.
- Antimicrobial Activity : Disrupting cellular processes in pathogenic microorganisms.
Anticancer Properties
Research has indicated that 2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one exhibits significant anticancer potential. In vitro studies have shown its effectiveness against various cancer cell lines:
These results suggest that the compound may act as a dual inhibitor of the PI3Kα/mTOR pathways, crucial for cancer cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies report that it exhibits growth inhibition against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus epidermidis | 1000 µg/mL |
| Escherichia coli | Not specified |
This antimicrobial activity highlights its potential use in treating infections caused by resistant strains.
Study on Anticancer Efficacy
In a study published in PubMed, a series of substituted triazine derivatives were tested for their anticancer activities. Among them, 2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one demonstrated promising results in inhibiting tumor growth in A549 and HeLa cell lines with low IC values .
Study on Antimicrobial Effects
Another research focused on the antimicrobial properties of various triazine derivatives found that compounds similar to 2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one showed significant inhibition against Staphylococcus epidermidis . This suggests a broader application in antimicrobial therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
